molecular formula C28H40O4 B137805 Estradiol 3,17-Divalerate CAS No. 63042-28-4

Estradiol 3,17-Divalerate

Cat. No. B137805
CAS RN: 63042-28-4
M. Wt: 440.6 g/mol
InChI Key: XCWCTQWBFLVNMT-RIWVVKKCSA-N
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Description

Estradiol 3,17-Divalerate, commonly referred to as 17 beta-estradiol, is a potent estrogen steroid hormone and the primary female sex hormone. It is involved in the regulation of the estrous and menstrual female reproductive cycles and is responsible for the development of female secondary sexual characteristics. Estradiol has a significant impact on a wide range of bodily functions, from reproductive tissues to bone, fat, and skin metabolism, and even brain functions .

Synthesis Analysis

The synthesis of estradiol derivatives has been explored in various studies. For instance, a series of 17α-(carboranylalkyl)estradiols were synthesized using a cross-metathesis reaction, indicating the chemical versatility and potential for creating novel estradiol-based compounds with specific biological activities . Another study reported a rapid and efficient synthesis of C(2)-symmetric 17 beta-estradiol dimers, which were linked at position 17 alpha of the steroid nucleus, demonstrating the feasibility of creating structurally complex estradiol derivatives .

Molecular Structure Analysis

The molecular structure of estradiol and its derivatives has been extensively studied. The structure of human estrogenic 17 beta-hydroxysteroid dehydrogenase, which catalyzes the biosynthesis of 17 beta-estradiol from estrone, has been resolved at 2.20 A resolution. This structure provides insights into the enzyme's active site and substrate specificity, which is crucial for understanding the biological function of estradiol and for designing specific inhibitors . Additionally, a charge density study on 17alpha-estradiol has been carried out, offering a comparison of electronic properties with more potent estrogens and contributing to the understanding of the biological function of steroidal estrogens .

Chemical Reactions Analysis

Estradiol can undergo various chemical reactions, particularly those involving its estrogen receptors. For example, estradiol has been shown to modulate gene transcription through the estrogen receptor and the estrogen response element in DNA . It also influences the production of inflammatory mediators by macrophages through direct estrogen receptor α signaling . These interactions highlight the complex chemical reactions that estradiol can participate in within biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of estradiol are closely linked to its biological activity. Estradiol's ability to bind to estrogen receptors with high affinity is a key aspect of its function as a hormone. Its hydrophobic nature allows it to easily diffuse through lipid membranes, which is essential for its signaling role within cells . The studies on estradiol derivatives also shed light on the hormone's versatility and the potential to modify its properties for specific therapeutic applications .

Scientific Research Applications

1. Neuroprotective Effects

Estradiol has demonstrated significant neuroprotective properties in various studies. For instance, 17β-estradiol showed a reduction in overall infarct volume in an ischemic injury model, suggesting its ability to protect against neurodegeneration (Dubal et al., 1998). Additionally, it has been found to protect neurons from oxidative stress-induced cell death, which could have implications for treating neurodegenerative diseases like Alzheimer's (Behl et al., 1995).

2. Cognitive Function Enhancement

Estradiol has been shown to rapidly improve learning and increase hippocampal dendritic spines, suggesting its role in enhancing cognitive functions (Phan et al., 2012). This is further supported by evidence showing that estrogen alters spine number and morphology in the prefrontal cortex, which is linked to cognitive function improvement (Hao et al., 2006).

3. Neuronal Survival and Regeneration

Studies have also highlighted the role of estradiol in promoting neuronal survival and regeneration. For example, 17β-estradiol protected oligodendrocytes from cytotoxicity-induced cell death, which can be critical in treating demyelinating disorders like Multiple Sclerosis (Takao et al., 2004).

4. Effects on Cardiovascular Health

Estradiol has also shown effects on the cardiovascular system, such as attenuating acetylcholine-induced coronary arterial constriction, which could have implications for coronary heart disease treatment (Collins et al., 1995).

5. Role in Autoimmune Diseases

Estradiol has been researched for its potential ameliorating effects on autoimmune diseases. For instance, it significantly suppressed experimental autoimmune encephalomyelitis (EAE) and inhibited the recruitment of inflammatory cells into the central nervous system, suggesting potential therapeutic applications for multiple sclerosis (Subramanian et al., 2003).

Safety And Hazards

Estradiol 3,17-Divalerate is suspected of damaging fertility or the unborn child . It’s advised to avoid contact with skin, eyes, and clothing, avoid dust formation, do not breathe vapours/dust, and do not ingest . It’s also advised to use personal protective equipment as required .

Future Directions

Estradiol Valerate in combination with Dienogest (DNG) has been studied for its effects on inflammation and lipid metabolism . The study found that Estradiol Valerate + DNG had a neutral effect on inflammation and lipids, while Ethinyl Estradiol (EE) + DNG increased both hs-CRP and PTX-3 levels as well as triglycerides and HDL . This suggests that Estradiol Valerate + DNG could potentially carry more beneficial health effects compared to EE + DNG .

properties

IUPAC Name

[(8R,9S,13S,14S,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O4/c1-4-6-8-26(29)31-20-11-13-21-19(18-20)10-12-23-22(21)16-17-28(3)24(23)14-15-25(28)32-27(30)9-7-5-2/h11,13,18,22-25H,4-10,12,14-17H2,1-3H3/t22-,23-,24+,25+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWCTQWBFLVNMT-RIWVVKKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212372
Record name Estradiol 3,17-divalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estradiol 3,17-Divalerate

CAS RN

63042-28-4
Record name Estradiol 3,17-divalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063042284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estradiol 3,17-divalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(8R,9S,13S,14S,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ESTRADIOL 3,17-DIVALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ443E73KN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Florey - Analytical Profiles of Drug Substances, 1975 - Elsevier
Publisher Summary This chapter discusses the estradiol valerate. Estradiol Valerate is estra-l,3,5 triene-3,17β-diol-17-valerate. It is white in color and is odorless, crystalline powder. …
Number of citations: 2 www.sciencedirect.com

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